Patent

US04173588

Procedure details

7.5 g of aluminum triisopropylate and 50 g of a reaction product which contains 42 g of 2-methyl-2-hepten-6-one and 5 g of 2-methyl-3-buten-2-ol are heated at 150° C. in the reaction apparatus described in Example 1, and a mixture of 464 g of methyl acetoacetate and 430 g of 2-methyl-3-buten-2-ol is introduced in the course of 18 hours. On working up the mixture by distillation when the reaction has ceased, 490 g of 2-methyl-2-hepten-6-one, 95 g of unconverted 2-methyl-3-buten-2-ol, 13 g of acetone and 4 g of isoprene are obtained. The yield (448 g) is 89% of theory, based on methyl acetoacetate employed, and 90.1%, based on methylbutenol converted.

Name

aluminum triisopropylate

Quantity

7.5 g

Type

reactant

Reaction Step One

[Compound]

Name

reaction product

Quantity

50 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

CC([O-])C.CC([O-])C.CC([O-])C.[Al+3].[CH3:14][C:15](=[CH:17][CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[CH3:16].[CH3:23][C:24]([OH:28])([CH:26]=[CH2:27])[CH3:25].C(OC)(=O)CC(C)=O>>[CH3:14][C:15](=[CH:17][CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[CH3:16].[CH3:23][C:24]([OH:28])([CH:26]=[CH2:27])[CH3:25].[CH2:18]=[CH:17][C:15](=[CH2:14])[CH3:16] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

aluminum triisopropylate

|

|

Quantity

|

7.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]

|

Step Two

[Compound]

|

Name

|

reaction product

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

42 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=CCCC(C)=O

|

Step Four

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C=C)O

|

Step Five

|

Name

|

|

|

Quantity

|

464 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OC

|

|

Name

|

|

|

Quantity

|

430 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C=C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced in the course of 18 hours

|

|

Duration

|

18 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distillation when the reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)=CCCC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 490 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C=C)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 95 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

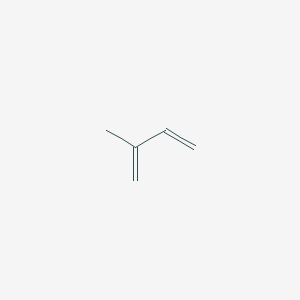

C=CC(C)=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04173588

Procedure details

7.5 g of aluminum triisopropylate and 50 g of a reaction product which contains 42 g of 2-methyl-2-hepten-6-one and 5 g of 2-methyl-3-buten-2-ol are heated at 150° C. in the reaction apparatus described in Example 1, and a mixture of 464 g of methyl acetoacetate and 430 g of 2-methyl-3-buten-2-ol is introduced in the course of 18 hours. On working up the mixture by distillation when the reaction has ceased, 490 g of 2-methyl-2-hepten-6-one, 95 g of unconverted 2-methyl-3-buten-2-ol, 13 g of acetone and 4 g of isoprene are obtained. The yield (448 g) is 89% of theory, based on methyl acetoacetate employed, and 90.1%, based on methylbutenol converted.

Name

aluminum triisopropylate

Quantity

7.5 g

Type

reactant

Reaction Step One

[Compound]

Name

reaction product

Quantity

50 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

CC([O-])C.CC([O-])C.CC([O-])C.[Al+3].[CH3:14][C:15](=[CH:17][CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[CH3:16].[CH3:23][C:24]([OH:28])([CH:26]=[CH2:27])[CH3:25].C(OC)(=O)CC(C)=O>>[CH3:14][C:15](=[CH:17][CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[CH3:16].[CH3:23][C:24]([OH:28])([CH:26]=[CH2:27])[CH3:25].[CH2:18]=[CH:17][C:15](=[CH2:14])[CH3:16] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

aluminum triisopropylate

|

|

Quantity

|

7.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]

|

Step Two

[Compound]

|

Name

|

reaction product

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

42 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=CCCC(C)=O

|

Step Four

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C=C)O

|

Step Five

|

Name

|

|

|

Quantity

|

464 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OC

|

|

Name

|

|

|

Quantity

|

430 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C=C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced in the course of 18 hours

|

|

Duration

|

18 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distillation when the reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)=CCCC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 490 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C=C)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 95 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC(C)=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04173588

Procedure details

7.5 g of aluminum triisopropylate and 50 g of a reaction product which contains 42 g of 2-methyl-2-hepten-6-one and 5 g of 2-methyl-3-buten-2-ol are heated at 150° C. in the reaction apparatus described in Example 1, and a mixture of 464 g of methyl acetoacetate and 430 g of 2-methyl-3-buten-2-ol is introduced in the course of 18 hours. On working up the mixture by distillation when the reaction has ceased, 490 g of 2-methyl-2-hepten-6-one, 95 g of unconverted 2-methyl-3-buten-2-ol, 13 g of acetone and 4 g of isoprene are obtained. The yield (448 g) is 89% of theory, based on methyl acetoacetate employed, and 90.1%, based on methylbutenol converted.

Name

aluminum triisopropylate

Quantity

7.5 g

Type

reactant

Reaction Step One

[Compound]

Name

reaction product

Quantity

50 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

CC([O-])C.CC([O-])C.CC([O-])C.[Al+3].[CH3:14][C:15](=[CH:17][CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[CH3:16].[CH3:23][C:24]([OH:28])([CH:26]=[CH2:27])[CH3:25].C(OC)(=O)CC(C)=O>>[CH3:14][C:15](=[CH:17][CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[CH3:16].[CH3:23][C:24]([OH:28])([CH:26]=[CH2:27])[CH3:25].[CH2:18]=[CH:17][C:15](=[CH2:14])[CH3:16] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

aluminum triisopropylate

|

|

Quantity

|

7.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]

|

Step Two

[Compound]

|

Name

|

reaction product

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

42 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=CCCC(C)=O

|

Step Four

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C=C)O

|

Step Five

|

Name

|

|

|

Quantity

|

464 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OC

|

|

Name

|

|

|

Quantity

|

430 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C=C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced in the course of 18 hours

|

|

Duration

|

18 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distillation when the reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)=CCCC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 490 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C=C)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 95 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC(C)=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |